Cas no 19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine)
3-(4-Pyridinyl)-5-isoxazolamine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Pyridin-4-yl)isoxazol-5-amine
- 3-(4-pyridinyl)-5-Isoxazolamine
- 3-pyridin-4-yl-1,2-oxazol-5-amine
- 3-Pyridin-4-yl-isoxazol-5-ylamine
- 5-Isoxazolamine,3-(4-pyridinyl)
- 5-Isoxazolamine,3-(4-pyridinyl)-
- 3-(4-pyridinyl)-5-isoxazolamine(SALTDATA: FREE)
- 3-(4-pyridyl)-5-isoxazoleamine
- 3-(pyridin-4-yl)-1,2-oxazol-5-amine
- 5-Amino-3-(4-pyridyl)-isoxazol
- 5-amino-3-(4-pyridyl)-isoxazole
- 5-Amino-3-< 4-pyridyl> -isoxazol
- AC1Q51K0
- Ambcb4042602
- CTK8H4699
- STL243526
- SureCN2686660
- [3-(Pyridin-4-yl)isoxazol-5-yl]amine
- 5-Amino-3-(4-pyridyl)isoxazole
- 5-Isoxazolamine,3-(4-pyridinyl)-(9CI)
- CS-0157393
- VS-10080
- EN300-63889
- D94587
- SCHEMBL2686660
- AKOS009304857
- FT-0757615
- BXJIHGSHLZBSFO-UHFFFAOYSA-N
- 19790-96-6
- MFCD07787187
- Z381219862
- 5-Isoxazolamine, 3-(4-pyridinyl)-
- DTXSID80507906
- BBL030855
- DB-065951
- 3-(4-Pyridinyl)-5-isoxazolamine
-
- MDL: MFCD07787187
- Inchi: 1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2
- InChI Key: BXJIHGSHLZBSFO-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C=CN=CC=2)=N1)N
Computed Properties
- Exact Mass: 161.05901
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- Density: 1.276
- Boiling Point: 398.7±32.0 °C at 760 mmHg
- Flash Point: 194.9±25.1 °C
- PSA: 64.94
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3-(4-Pyridinyl)-5-isoxazolamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Pyridinyl)-5-isoxazolamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525693-50mg |
3-(4-Pyridinyl)-5-isoxazolamine |
19790-96-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525693-100mg |
3-(4-Pyridinyl)-5-isoxazolamine |
19790-96-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B525693-500mg |
3-(4-Pyridinyl)-5-isoxazolamine |
19790-96-6 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM176246-5g |
3-(pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 95% | 5g |
$281 | 2021-08-05 | |
| Chemenu | CM176246-10g |
3-(pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 95% | 10g |
$374 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-100mg |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 100mg |
¥158.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-250mg |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 250mg |
¥236.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-1g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 1g |
¥581.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102224-5g |
3-(Pyridin-4-yl)isoxazol-5-amine |
19790-96-6 | 98% | 5g |
¥2058.0 | 2022-03-01 | |
| abcr | AB294388-250 mg |
3-(4-Pyridinyl)-5-isoxazolamine, 95%; . |
19790-96-6 | 95% | 250 mg |
€168.30 | 2023-07-20 |
3-(4-Pyridinyl)-5-isoxazolamine Suppliers
3-(4-Pyridinyl)-5-isoxazolamine Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(4-Pyridinyl)-5-isoxazolamine
3-(4-Pyridinyl)-5-isoxazolamine: A Comprehensive Overview of CAS No. 19790-96-6
3-(4-Pyridinyl)-5-isoxazolamine, also known by its CAS number 19790-96-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of 3-(4-Pyridinyl)-5-isoxazolamine.
Chemical Structure and Properties
The molecular formula of 3-(4-Pyridinyl)-5-isoxazolamine is C9H10N4O, with a molecular weight of approximately 182.19 g/mol. The compound features a pyridine ring fused to an isoxazole ring, which is further substituted with an amino group at the 5-position. This unique structural arrangement confers specific chemical and physical properties to the molecule. For instance, the presence of the pyridine ring imparts basicity to the compound, while the isoxazole ring contributes to its stability and reactivity.
The solubility of 3-(4-Pyridinyl)-5-isoxazolamine in various solvents is an important consideration for its use in both laboratory and industrial settings. It exhibits moderate solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for a wide range of applications, including formulation development and in vitro studies.
Synthesis Methods
The synthesis of 3-(4-Pyridinyl)-5-isoxazolamine has been extensively studied in the literature. One common method involves the reaction of 4-cyanopyridine with hydroxylamine under acidic conditions to form the corresponding oxime, followed by cyclization with an appropriate coupling agent such as acetic anhydride or triethyl orthoformate. This two-step process yields high purity 3-(4-Pyridinyl)-5-isoxazolamine with good yields.
Another approach involves the reaction of 4-pyridinecarbaldehyde with hydroxylamine to form the oxime intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This method has been reported to provide excellent yields and purity levels, making it a preferred choice for large-scale synthesis.
Biological Activities
The biological activities of 3-(4-Pyridinyl)-5-isoxazolamine have been extensively investigated due to its potential therapeutic applications. One of the most notable activities is its anti-inflammatory effect. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(4-Pyridinyl)-5-isoxazolamine has also been found to exhibit analgesic effects. Preclinical studies have demonstrated that it can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. The mechanism underlying these effects is thought to involve modulation of nociceptive pathways in the central nervous system.
Potential Therapeutic Applications
The diverse biological activities of 3-(4-Pyridinyl)-5-isoxazolamine have led to its exploration as a potential therapeutic agent for various diseases. In the context of cancer research, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Preclinical studies have demonstrated its efficacy against several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, 3-(4-Pyridinyl)-5-isoxazolamine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it may have potential as a neuroprotective agent for the treatment of these debilitating conditions.
Current Research Trends
The ongoing research on 3-(4-Pyridinyl)-5-isoxazolamine is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs that can enhance its bioavailability and reduce side effects. For example, researchers are investigating ester prodrugs that can be metabolized in vivo to release active 3-(4-Pyridinyl)-5-isoxazolamine at the target site.
Another area of active research is the use of nanotechnology to improve drug delivery systems for 3-(4-Pyridinyl)-5-isoxazolamine. Nanoparticle formulations have shown promise in enhancing drug stability, prolonging drug release, and improving targeting efficiency. These advancements could potentially lead to more effective treatments with fewer side effects.
Conclusion
In conclusion, 3-(4-Pyridinyl)-5-isoxazolamine (CAS No. 19790-96-6) is a versatile compound with a wide range of biological activities that make it a valuable candidate for various therapeutic applications. Its anti-inflammatory, analgesic, anticancer, and neuroprotective properties have been well-documented in preclinical studies, paving the way for further clinical development. Ongoing research efforts aimed at optimizing its pharmacological properties and exploring new delivery systems hold great promise for advancing its therapeutic potential.
19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine) Related Products
- 90063-25-5(Pyridine, 4-(5-hydrazino-3-isoxazolyl)-, hydrochloride)
- 28883-91-2(3-(p-tolyl)isoxazol-5-amine)
- 1020955-20-7(3-(4-Ethylphenyl)-5-isoxazolamine)
- 86685-97-4(3-M-Tolylisoxazol-5-amine)
- 23821-38-7(3-(pyridin-3-yl)-1,2-oxazol-5-amine)
- 1105710-01-7(3-(Isoquinolin-6-yl)isoxazol-5-amine)
- 4369-55-5(3-phenyl-1,2-oxazol-5-amine)
- 334709-78-3(3-NAPHTHALEN-2-YL-ISOXAZOL-5-YLAMINE)
- 89819-65-8(Pyridine, 4-(5-hydrazino-3-isoxazolyl)-)
- 119162-75-3(5-Isoxazolamine, 3-(4-aminophenyl)-)